molecular formula C24H32O6 B12840765 5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)

5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)

Cat. No.: B12840765
M. Wt: 416.5 g/mol
InChI Key: GGIJVVURVQQPBB-XNTDXEJSSA-N
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Description

5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is a complex organic compound with the molecular formula C24H32O6 It is characterized by its unique structure, which includes two trimethoxybenzene groups connected by a 2-methylpent-1-ene-1,3-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) typically involves the reaction of 1,2,4-trimethoxybenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 2-methylpent-1-ene-1,3-diyl group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylpent-1-ene-1,3-diyl group to a single bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzene moieties can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-4-methyl-1-pentene: Shares a similar alkyl chain structure but lacks the trimethoxybenzene groups.

    4,4’-Dimethyl-2,4-diphenyl-1-butene: Another related compound with a different substitution pattern on the benzene rings.

Uniqueness

5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is unique due to the presence of the trimethoxybenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

1,2,4-trimethoxy-5-[(E)-2-methyl-1-(2,4,5-trimethoxyphenyl)pent-1-en-3-yl]benzene

InChI

InChI=1S/C24H32O6/c1-9-17(18-12-22(28-6)24(30-8)14-20(18)26-4)15(2)10-16-11-21(27-5)23(29-7)13-19(16)25-3/h10-14,17H,9H2,1-8H3/b15-10+

InChI Key

GGIJVVURVQQPBB-XNTDXEJSSA-N

Isomeric SMILES

CCC(C1=CC(=C(C=C1OC)OC)OC)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C

Canonical SMILES

CCC(C1=CC(=C(C=C1OC)OC)OC)C(=CC2=CC(=C(C=C2OC)OC)OC)C

Origin of Product

United States

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